
3-Hydroxyoctanoic Acid-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyoctanoic Acid-d12 is a biochemical used in proteomics research . It has a molecular weight of 172.28 and a molecular formula of C8H4D12O3 . It is used in a novel process for preparing β-hydroxy-fatty acids, which are useful as base material for lipids A, LB films, cosmetics, liquid crystals, etc .
Synthesis Analysis
This compound is derived from the bacterial polymer polyhydroxyalkanoate (PHA) . A library of 18 different compounds was synthesized starting from ®-3-hydroxyoctanoic acid . Ten derivatives, including halo and unsaturated methyl and benzyl esters, were synthesized and characterized for the first time .Molecular Structure Analysis
The molecular formula of this compound is C8H4D12O3 . The average mass is 160.211 Da and the monoisotopic mass is 160.109940 Da .Chemical Reactions Analysis
This compound is used in a novel process for preparing β-hydroxy-fatty acids . These acids are useful as base material for lipids A, LB films, cosmetics, liquid crystals, etc .Physical and Chemical Properties Analysis
The molecular weight of this compound is 172.28 and the molecular formula is C8H4D12O3 . The average mass is 160.211 Da and the monoisotopic mass is 160.109940 Da .Wirkmechanismus
The β-oxidation intermediate 3-hydroxyoctanoic acid (3-OH) was the first human metabolite shown to activate HCAR3 expressed in adipocytes . Under conditions such as fasting and in diseases such as diabetic ketoacidosis, β-oxidation degrades free fatty acids to acetyl-CoA to produce ATP via the citric acid cycle . In this context, 3-OH agonism of HCAR3 is thought to complete a negative feedback loop that counteracts excessive lipolysis to prevent energy waste .
Safety and Hazards
Eigenschaften
CAS-Nummer |
1215622-76-6 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
172.286 |
IUPAC-Name |
3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D |
InChI-Schlüssel |
NDPLAKGOSZHTPH-SDFLALOFSA-N |
SMILES |
CCCCCC(CC(=O)O)O |
Synonyme |
3-Hydroxycaprylic Acid-d12; β-Hydroxyoctanoic Acid-d12; (+/-)-3-Hydroxyoctanoic Acid-d12; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



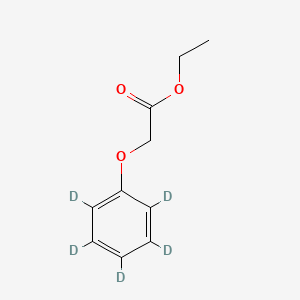
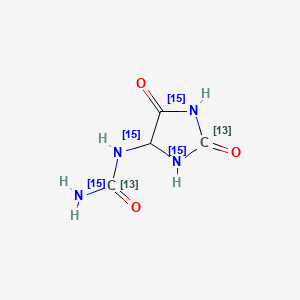
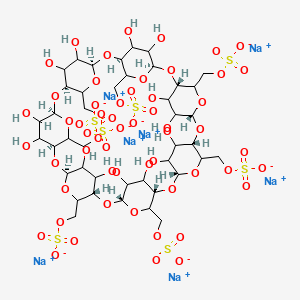
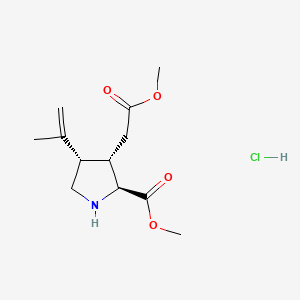
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)
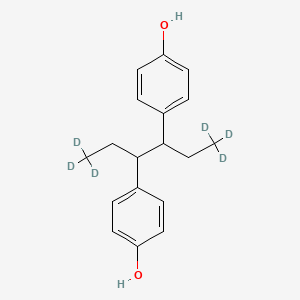
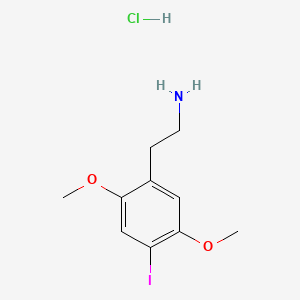

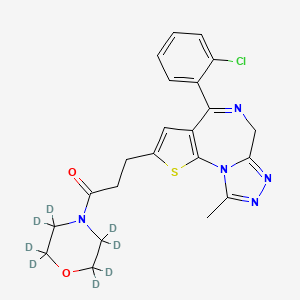
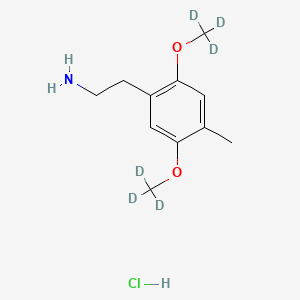
![[(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol](/img/structure/B564526.png)

